REACTION_CXSMILES
|
[Br:1][C:2]1[N:10]=[C:9]([Br:11])[CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].C(N(CC)CC)C.ClC(OCC)=O>O1CCCC1>[Br:1][C:2]1[C:3]([CH2:4][OH:5])=[CH:7][CH:8]=[C:9]([Br:11])[N:10]=1
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Name
|
|
Quantity
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1.51 g
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Type
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reactant
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Smiles
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BrC1=C(C(=O)O)C=CC(=N1)Br
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Name
|
|
Quantity
|
0.72 mL
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Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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30 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
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0.57 mL
|
Type
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reactant
|
Smiles
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ClC(=O)OCC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
After stirring at room temperature for 30 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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an insoluble matter was filtered
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Type
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ADDITION
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Details
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To the filtrate was added 30 ml of tetrahydrofuran
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Type
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ADDITION
|
Details
|
717 mg of sodium borohydride was added
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Type
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ADDITION
|
Details
|
To this mixture was added 13 ml of methanol at 5° C.
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Type
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STIRRING
|
Details
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by stirring for 15 minutes
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Duration
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15 min
|
Type
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ADDITION
|
Details
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The reaction mixture was diluted with ethyl acetate
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Type
|
WASH
|
Details
|
washed with an aqueous solution of saturated ammonium chloride and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over anhydrous magnesium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |